2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-methylphenyl)-3H-1,2,4-triazole-3-thione
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Overview
Description
2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-methylphenyl)-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-methylphenyl)-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and aromatic aldehydes. The reaction is usually carried out under reflux conditions in the presence of a base such as potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and the recycling of solvents and reagents to minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of corresponding thiols or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar core structure.
Benzotriazole: Another triazole derivative with different substituents.
Thiadiazole: A related heterocyclic compound with sulfur and nitrogen atoms.
Uniqueness
2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-methylphenyl)-3H-1,2,4-triazole-3-thione is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other triazole derivatives.
Properties
CAS No. |
81518-28-7 |
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Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N3OS/c1-10-6-2-4-8-12(10)18-14(16-17-15(18)20)11-7-3-5-9-13(11)19/h2-9,19H,1H3,(H,17,20) |
InChI Key |
OXPSQUZEGAMFGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC=C3O |
Origin of Product |
United States |
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